Boc-D-FMK

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

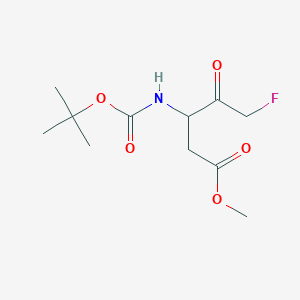

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boc-D-FMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a widely utilized cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, the key executioners of apoptosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, effects on critical signaling pathways, and its applications in cellular research. This guide includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the pertinent cellular pathways and experimental workflows.

Introduction

Programmed cell death, or apoptosis, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a multitude of pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases. The caspase family of cysteine-aspartic proteases plays a central and indispensable role in the execution of the apoptotic cascade.

This compound has emerged as a critical tool for the study of apoptosis. Its ability to permeate cell membranes and irreversibly inhibit a broad range of caspases allows for the elucidation of caspase-dependent signaling events. This guide aims to provide an in-depth understanding of its mechanism of action to facilitate its effective use in research and drug development.

Mechanism of Action

This compound is a peptide-fluoromethylketone (FMK) based inhibitor. Its mechanism of action can be dissected into several key steps:

-

Cell Permeability: The this compound molecule contains a methyl ester group which enhances its lipophilicity, allowing it to readily cross the plasma membrane of living cells[1].

-

Intracellular Activation: Once inside the cell, non-specific cytoplasmic esterases cleave the methyl ester group, transforming this compound into its active, carboxylate form[1]. This active form is less membrane-permeable, effectively trapping the inhibitor within the cell.

-

Irreversible Caspase Inhibition: The activated this compound acts as a suicide inhibitor. The aspartic acid residue in its structure mimics the P1 residue of the natural caspase substrate, directing the inhibitor to the active site of the caspase. The fluoromethylketone moiety then forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition[2].

The following diagram illustrates the workflow of this compound's entry into the cell and its mechanism of caspase inhibition.

Caption: Cellular uptake and activation of this compound.

Quantitative Data

While this compound is recognized as a broad-spectrum caspase inhibitor, specific IC50 values against individual caspases are not widely reported in publicly available literature. The most consistently cited quantitative measure of its efficacy is in cellular assays measuring the overall process of apoptosis.

| Assay | Cell Type | Inhibitor | IC50 | Reference |

| TNF-α-stimulated Apoptosis | Neutrophils | This compound | 39 µM | [3][4][5][6] |

Effects on Cellular Signaling Pathways

This compound's primary role as a pan-caspase inhibitor allows it to modulate key cellular signaling pathways, most notably apoptosis and inflammation.

Inhibition of Apoptosis

This compound blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by inhibiting the initiator and executioner caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their respective cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 then directly activates downstream executioner caspases like caspase-3. This compound can inhibit both caspase-8 and caspase-3, thereby blocking this pathway.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9. Caspase-9 then activates executioner caspases like caspase-3. This compound can inhibit both caspase-9 and caspase-3. Furthermore, studies have shown that this compound can prevent the reduction of 14-3-3 protein levels and the subsequent release of the pro-apoptotic protein Bad, suggesting an upstream effect on the mitochondrial pathway[7].

The following diagram illustrates the points of intervention of this compound in the apoptotic signaling pathways.

Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptotic pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses, cell survival, and proliferation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to attenuate the activation of the NF-κB pathway. It reduces the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive, cytoplasmic state[8][6]. This inhibitory effect on NF-κB activation contributes to the anti-inflammatory properties of this compound.

The following diagram outlines the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation.

Off-Target Effects

The fluoromethylketone (FMK) pharmacophore present in this compound is known to interact with other cysteine proteases besides caspases. Notably, this compound has been reported to inhibit the lysosomal cysteine proteases, cathepsin H and cathepsin L[1]. While specific quantitative data on the inhibition of these cathepsins by this compound is limited, this off-target activity should be considered when interpreting experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Caspase Activity Assay (Fluorometric)

This protocol describes a general method to measure caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound for the desired time. Include untreated cells as a negative control.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.

-

Add 20-50 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.

-

Add 5 µL of the 1 mM caspase-specific fluorogenic substrate (final concentration 50 µM).

-

-

Measurement:

-

Immediately measure the fluorescence in a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC substrates).

-

Incubate the plate at 37°C and take readings at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

-

-

Data Analysis: Calculate the rate of fluorescence increase over time (slope of the linear portion of the curve) for each sample. Normalize the activity to the protein concentration.

Western Blot for NF-κB Activation (Phospho-IκBα)

This protocol details the detection of IκBα phosphorylation as a marker for NF-κB activation.

Materials:

-

Cells of interest

-

TNF-α or other NF-κB activating stimulus

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with the NF-κB stimulus in the presence or absence of this compound for a short duration (e.g., 15-30 minutes).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or tissue sections

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., Br-dUTP)

-

Antibody against the label (e.g., anti-BrdU-FITC)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation and Fixation:

-

Treat cells with the apoptosis inducer and this compound.

-

Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Wash with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with the permeabilization solution for 5-15 minutes on ice.

-

Wash with PBS.

-

-

TUNEL Staining:

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour.

-

Wash with PBS.

-

-

Detection (for indirect TUNEL):

-

Incubate with the fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-FITC) for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides with anti-fade mounting medium.

-

-

Imaging:

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

-

Conclusion

This compound is an invaluable tool for investigating the roles of caspases in apoptosis and other cellular processes. Its ability to irreversibly inhibit a broad range of caspases provides a robust method for dissecting caspase-dependent signaling pathways. However, researchers should be mindful of its potential off-target effects on other cysteine proteases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective and accurate use of this compound in a research setting, ultimately contributing to a deeper understanding of the intricate mechanisms of programmed cell death and inflammation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Caspase inhibitor | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. glpbio.com [glpbio.com]

- 7. zVAD-fmk, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Boc-D-FMK: A Technical Guide to its Role in Apoptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone), a widely utilized tool in apoptosis research. We will explore its mechanism of action, present its inhibitory profile against key caspases, detail experimental protocols for its application, and visualize the complex cellular pathways it modulates.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as a broad-spectrum, irreversible inhibitor of caspases, the central proteases executing the apoptotic program. Its inhibitory action stems from the fluoromethylketone (FMK) group, which forms a covalent thioether linkage with the cysteine residue in the active site of the target caspase. This irreversible binding permanently inactivates the enzyme, thereby blocking all downstream apoptotic events.

By targeting the entire caspase family, this compound effectively blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. It inhibits initiator caspases, such as Caspase-8 and Caspase-9, preventing the activation of the caspase cascade. Furthermore, it neutralizes executioner caspases, including Caspase-3 and Caspase-7, which are responsible for cleaving key cellular substrates and dismantling the cell.

Boc-D-FMK: A Technical Guide to a Broad-Spectrum Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-D-FMK (Boc-Asp(OMe)-FMK), a widely utilized tool in apoptosis research. It covers its mechanism of action, inhibitory profile, experimental applications, and key protocols, serving as a comprehensive resource for professionals in the life sciences.

Core Concepts and Mechanism of Action

This compound is a cell-permeable, irreversible pan-caspase inhibitor used extensively to study the roles of caspases in programmed cell death (apoptosis) and inflammation.[1] Its chemical structure includes three key features:

-

A Boc (tert-butyloxycarbonyl) protecting group.

-

An aspartic acid residue (D) , which directs it to the caspase active site that recognizes aspartate residues in its substrates.

-

A fluoromethyl ketone (FMK) reactive group, which allows the compound to covalently and irreversibly bind to the catalytic cysteine residue in the active site of caspases, thereby blocking their proteolytic activity.[1]

The compound is synthesized as a methyl ester, which enhances its lipophilicity and facilitates its passage across the cell membrane.[1] Once inside the cell, cytoplasmic esterases cleave the methyl group, activating the inhibitor.[1] This active form then binds to caspases, preventing the proteolytic cascade that executes the apoptotic program.

Quantitative Inhibitory Data

This compound is characterized as a broad-spectrum inhibitor, meaning it targets multiple caspases rather than a single specific one. Quantitative data on its efficacy is primarily reported from cell-based assays rather than against individual purified enzymes.

| Assay Type | Target/Process | Cell Line | IC₅₀ Value |

| TNF-α-Induced Apoptosis Inhibition[2][3][4] | Overall Caspase Cascade Activity | Neutrophils | 39 µM |

Note on Specificity: While specific IC₅₀ or Kᵢ values for this compound against a panel of individual purified caspases are not widely reported in the literature, comparative studies have provided some insight. For instance, in p815 mastocytoma cells, this compound was shown to inhibit caspase-6 activity more effectively than the similar pan-caspase inhibitor, Z-VAD-FMK.[5] This highlights that while "broad-spectrum," its inhibitory profile may not be perfectly uniform across all caspase subtypes.

Apoptotic Signaling Pathways and Inhibition Point

Caspases are central to two primary apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases (like Caspase-3), which cleave cellular substrates to orchestrate cell death. This compound inhibits caspases in both pathways.

Figure 1. this compound inhibits initiator (Caspase-8, -9) and effector (Caspase-3) caspases.

Experimental Protocols

-

Reagent: this compound (powder form)

-

Solvent: High-purity Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

To prepare a 20 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, for a compound with a molecular weight of 263.26 g/mol , dissolve 2.63 mg in 500 µL of DMSO.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[2]

-

This protocol describes a general method for inducing apoptosis using staurosporine and testing the inhibitory effect of this compound.

-

Materials:

-

Appropriate cell line (e.g., Jurkat, HeLa) cultured in multi-well plates.

-

Staurosporine stock solution (e.g., 1 mM in DMSO).

-

This compound stock solution (e.g., 20 mM in DMSO).

-

Complete cell culture medium.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Pre-treatment: For inhibitor-treated wells, add this compound stock solution to the culture medium to achieve the desired final concentration (e.g., 25-50 µM). Add an equivalent volume of DMSO to control and staurosporine-only wells.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell uptake of the inhibitor.

-

Apoptosis Induction: Add staurosporine to the designated wells to a final concentration of approximately 1 µM.

-

Incubate the plate for the optimal time required to induce apoptosis in the specific cell line, typically ranging from 3 to 12 hours at 37°C.

-

Proceed with a downstream assay to measure apoptosis or caspase activity.

-

This assay quantifies the activity of effector caspase-3 by measuring the cleavage of a colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide).

-

Materials:

-

Treated and control cell pellets (from protocol 4.2).

-

Chilled Cell Lysis Buffer.

-

2x Reaction Buffer.

-

Dithiothreitol (DTT, 1 M stock).

-

DEVD-pNA substrate (4 mM stock).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

-

Procedure:

-

Cell Lysis:

-

Pellet 1-5 million cells per sample by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled microcentrifuge tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., via Bradford or BCA assay) to ensure equal loading. Dilute lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in a 50 µL volume.

-

Assay Reaction:

-

Prepare fresh 2x Reaction Buffer containing 10 mM DTT (add 10 µL of 1 M DTT per 1 mL of buffer).

-

In a 96-well plate, add 50 µL of each protein lysate sample per well.

-

Add 50 µL of the 2x Reaction Buffer/DTT mix to each well.

-

Initiate the reaction by adding 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitroanilide released by active caspase-3.

-

-

Experimental and Logical Workflows

Visualizing the experimental process and the inhibitor's logical role can clarify its application.

Figure 2. A typical experimental workflow for evaluating the efficacy of this compound.

Figure 3. Logical relationship showing this compound's point of intervention in apoptosis.

Applications and Limitations

-

Primary Applications:

-

Studying the necessity of caspase activity in various forms of programmed cell death.

-

Elucidating the upstream and downstream events relative to caspase activation.

-

Serving as a negative control in experiments testing specific caspase inhibitors.

-

Investigating the role of caspases in inflammation and other non-apoptotic processes.

-

-

Limitations and Off-Target Effects:

-

As a broad-spectrum inhibitor, this compound cannot be used to identify the specific caspase(s) involved in a process. For this, more selective inhibitors are required.

-

The fluoromethyl ketone (FMK) pharmacophore is known to interact with other cysteine proteases. This compound has been shown to inhibit cathepsins H and L, which could lead to confounding results depending on the experimental context.[1]

-

Conclusion

This compound is an indispensable tool for cell biologists and drug development professionals investigating the mechanisms of apoptosis. Its cell-permeable nature and irreversible, broad-spectrum inhibitory activity make it highly effective for determining the caspase-dependency of a cellular process. However, researchers must remain aware of its lack of specificity and potential off-target effects when designing experiments and interpreting results. By applying the robust protocols and understanding the pathways detailed in this guide, scientists can effectively leverage this compound to advance our understanding of cellular life and death.

References

Preliminary Studies of Boc-D-FMK in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research involving the use of Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone), a cell-permeable, broad-spectrum, and irreversible caspase inhibitor, in the field of neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development in neuroprotective strategies.

Core Concepts: Mechanism of Action

This compound functions as a pan-caspase inhibitor, effectively blocking the activity of multiple caspases, which are key proteases in the apoptotic cell death cascade.[1] By irreversibly binding to the catalytic site of these enzymes, this compound can mitigate neuronal apoptosis triggered by a variety of stimuli, including ischemic events and neurotoxic insults. Its cell-permeable nature and ability to cross the blood-brain barrier make it a viable candidate for in vivo studies of neurodegeneration.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies investigating the efficacy of this compound and related caspase inhibitors in neuroprotective models.

| Parameter | Value | Cell/Model Type | Condition | Reference |

| IC50 | 39 µM | Neutrophils | TNF-α-stimulated apoptosis | [1] |

| Study Outcome | Treatment Group | Control Group | Result | Model | Reference |

| TUNEL-Positive Cells | Boc-D-CMK treated | Ischemia/Reperfusion | Significant reduction in apoptotic cells in the hippocampal CA1 region. | Rat model of global cerebral ischemia | [3] |

| Caspase-3 Activity | Boc-D-CMK treated | Ischemia/Reperfusion | Significantly inhibited. | Rat model of global cerebral ischemia | [3] |

| Caspase-9 Activity | Boc-D-CMK treated | Ischemia/Reperfusion | Significantly inhibited. | Rat model of global cerebral ischemia | [3] |

| Motor Neuron Survival | Single injection of this compound | Root avulsion injury | Long-term protection (>8 weeks) and axonal regeneration. | Rat model of root avulsion | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Neuroprotection Assay

Objective: To assess the protective effect of this compound against apoptosis in cultured neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

-

Induction of Apoptosis: After 7 days in vitro, apoptosis is induced by adding an apoptotic stimulus, such as staurosporine (1 µM) or by serum deprivation.

-

This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at various concentrations (e.g., 10-100 µM) 1 hour prior to the apoptotic stimulus. A vehicle control (DMSO) is run in parallel.

-

Assessment of Apoptosis:

-

TUNEL Staining: After 24 hours, cells are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to identify apoptotic cells with fragmented DNA.

-

Caspase Activity Assay: Cell lysates are collected and incubated with fluorogenic caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AMC) substrates. The fluorescence is measured to quantify enzyme activity.

-

Cell Viability Assay: An MTT or LDH assay can be performed to quantify cell viability and cytotoxicity, respectively.

-

In Vivo Neuroprotection in a Model of Global Cerebral Ischemia

Objective: To evaluate the neuroprotective effects of this compound in a rat model of transient global cerebral ischemia.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are subjected to transient global cerebral ischemia, for example, by the four-vessel occlusion method for 10 minutes.

-

This compound Administration:

-

Route: Intranasal or intracerebroventricular administration can be utilized to bypass the blood-brain barrier effectively. For systemic administration, an intraperitoneal injection can be used.

-

Vehicle: A common vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

-

Dosing Regimen: this compound (or its analogue Boc-D-CMK) is administered at a specific time point relative to the ischemic event (e.g., immediately after reperfusion).

-

-

Outcome Measures:

-

Histology: At a predetermined time point post-ischemia (e.g., 3 or 7 days), animals are euthanized, and brain tissue is collected. Coronal sections of the hippocampus are prepared for Nissl staining (to assess neuronal survival) and TUNEL staining (to assess apoptosis).

-

Biochemical Analysis: Homogenates from the hippocampal CA1 region are used to measure caspase-3 and caspase-9 activity using fluorometric assays.

-

Behavioral Testing: Neurological deficits can be assessed using a battery of behavioral tests (e.g., Morris water maze, rotarod) at various time points post-injury.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the use of this compound in neuroscience research.

Caption: Intrinsic apoptotic pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo studies of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

The Pan-Caspase Inhibitor Boc-D-FMK: A Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of the broad-spectrum caspase inhibitor, Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone), on the nuclear factor-kappa B (NF-κB) signaling pathway. It is intended for researchers, scientists, and professionals in drug development who are investigating apoptosis, inflammation, and related cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its impact on NF-κB signaling, and includes visual representations of the relevant pathways and experimental workflows.

Introduction: this compound and the NF-κB Signaling Pathway

This compound is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research.[1] By binding to the catalytic site of caspases, it effectively blocks the apoptotic cascade.[1] Beyond its well-established role in preventing programmed cell death, emerging evidence indicates that this compound also modulates inflammatory pathways, notably the NF-κB signaling cascade.[2]

The NF-κB pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and proliferation. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator. Upon stimulation by various signals, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.

This compound has been shown to interfere with this pathway, reducing the activation of NF-κB, suppressing the phosphorylation of IκBα, and consequently inhibiting the nuclear translocation of p65.[2] This suggests a potential anti-inflammatory role for this compound, independent of its anti-apoptotic properties.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its effects on apoptosis and related signaling pathways.

| Parameter | Value | Cell Type/System | Condition | Reference |

| IC₅₀ (Inhibition of Apoptosis) | 39 µM | Neutrophils | TNF-α-stimulated | [3][4] |

| Effective Concentration (Prevention of Apoptosis) | 50 µM | p815 cells | Genistein-induced | [1] |

| Inhibition of mRNA Expression | Significant | Renal Endothelial Cells | TNF-α-induced ICAM-1 and VCAM-1 | [2] |

Note: While the inhibitory effect of this compound on NF-κB activation and IκBα phosphorylation is documented, specific IC₅₀ values for these direct interactions are not consistently reported in the literature.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound's modulation of the NF-κB pathway is primarily attributed to its broad caspase-inhibitory function, which can indirectly affect upstream activators of the IKK complex. The following diagram illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by this compound.

References

An In-depth Technical Guide to the Basic Research Applications of Boc-D-FMK

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Understanding Boc-D-FMK as a Research Tool

This compound (tert-butyloxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely utilized in basic research to investigate the roles of caspases in various cellular processes, most notably apoptosis.[1][2][3][4] Its mechanism of action involves the fluoromethylketone (FMK) group, which forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzymes.[3] The Boc (tert-butyloxycarbonyl) group enhances its cell permeability, allowing it to effectively function in live cell-based assays.[2]

This guide provides a comprehensive overview of the fundamental research applications of this compound, including detailed experimental protocols, quantitative data for its inhibitory activity, and diagrams of relevant signaling pathways.

Quantitative Data: Inhibitory Profile of this compound

For researchers designing experiments, understanding the effective concentrations and inhibitory constants of this compound is critical. The following tables summarize key quantitative data for this inhibitor.

Table 1: Inhibitory Concentration of this compound

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 | 39 µM | TNF-α-stimulated apoptosis in neutrophils | [1][3][5] |

| Effective Concentration | 25 µM | Inhibition of 9cRA-induced DNA fragmentation in T3M-4 cells | [6] |

| Effective Concentration | 50 µM | Prevention of genistein-induced apoptosis in p815 cells | [3] |

| Effective Concentration | 100 µM | Inhibition of TNF-induced ICAM-1 and VCAM-1 expression in renal endothelial cells | [7] |

Table 2: Solubility and Storage of this compound

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | ≥11.65 mg/mL | -20°C for up to 1 month, -80°C for up to 1 year (aliquot to avoid freeze-thaw cycles) |

| Ethanol | ≥41.65 mg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Caspase Activity Assay Using a Fluorogenic Substrate

This protocol describes how to measure caspase activity in cell lysates and how to use this compound as a negative control to confirm caspase-specific activity.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

-

This compound (stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Treat cells with the apoptosis-inducing agent for the desired time.

-

For the inhibitor control group, pre-incubate cells with an effective concentration of this compound (e.g., 50 µM) for 1-2 hours before adding the apoptotic stimulus. Include a vehicle control (DMSO).

-

-

Cell Lysate Preparation:

-

Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add 50-100 µg of protein from each cell lysate.

-

Adjust the volume of each well to 100 µL with Assay Buffer.

-

Add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at regular intervals (e.g., every 15 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase over time for each sample.

-

The activity in the this compound-treated sample should be significantly lower than in the apoptosis-induced sample, confirming that the measured fluorescence is due to caspase activity.

-

Apoptosis Inhibition Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol assesses the ability of this compound to prevent apoptosis by measuring the externalization of phosphatidylserine (a marker of early apoptosis) and plasma membrane integrity.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (stock solution in DMSO)

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with an apoptosis-inducing agent, with or without pre-incubation with this compound (e.g., 50 µM for 1-2 hours), as described in the previous protocol. Include appropriate vehicle controls.

-

-

Cell Staining:

-

Harvest cells (including supernatant) and pellet by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

A significant reduction in the percentage of Annexin V-positive cells in the this compound-treated group compared to the apoptosis-induced group indicates effective inhibition of apoptosis.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which this compound is involved can aid in experimental design and data interpretation. The following diagrams were generated using the DOT language.

Signaling Pathways

Caption: The Caspase Cascade and the inhibitory action of this compound.

References

Methodological & Application

Effective In Vivo Application of Boc-D-FMK: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Boc-D-FMK (tert-butyloxycarbonyl-Asp(OMe)-fluoromethyl ketone) is a cell-permeable, broad-spectrum, and irreversible pan-caspase inhibitor. It is a valuable tool for in vivo studies investigating the roles of caspases in apoptosis, inflammation, and various disease models. By covalently binding to the catalytic site of activated caspases, this compound effectively blocks the downstream signaling cascades that lead to programmed cell death. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for in vivo experiments.

Mechanism of Action

This compound functions by irreversibly inhibiting the activity of a wide range of caspase enzymes. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The fluoromethyl ketone (FMK) moiety of this compound forms a covalent bond with the cysteine in the active site of the caspase, leading to its irreversible inactivation. This broad-spectrum inhibition allows for the systemic blockade of caspase-dependent apoptotic pathways in vivo.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes quantitative data from in vivo studies utilizing this compound, offering a comparative overview of dosages and their observed effects in different animal models and disease contexts.

| Animal Model | Disease/Condition Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |

| Male Sprague-Dawley Rats | Bile Duct Ligation-Induced Hepatocyte Apoptosis | Intraperitoneal (i.p.) | 1.5 mg/kg | Single dose at the time of ligation | Significantly diminished hepatocyte apoptosis. | [1] |

| Male Sprague-Dawley Rats | Endotoxin Challenge | Intraperitoneal (i.p.) | 1.5 mg/kg | Single dose prior to endotoxin challenge | Improved 48h survival rate from 62.5% to 87.5%. | [1] |

| Newborn Rats | Spinal Motoneuron Axotomy | Not specified | Not specified | Single injection | Promoted long-term survival and reinnervation of motoneurons. | [2] |

| Rodent Models | Traumatic Central Nervous System (CNS) Injury | Intracerebroventricular | 300 nmol in 5 µl | Not specified | Demonstrated neuroprotective effects. | [3] |

Signaling Pathways

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

-

Stock Solution Preparation:

-

Due to its hydrophobicity, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.

-

For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

-

Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

-

-

Working Solution for Injection:

-

The final working solution should be prepared fresh on the day of the experiment.[2]

-

It is crucial to use a vehicle that ensures the solubility of this compound and is well-tolerated by the animals.

-

Protocol 1 (PEG300/Tween-80/Saline Formulation): [2]

-

Start with the required volume of the DMSO stock solution.

-

Add PEG300 (e.g., to a final concentration of 40%). Mix thoroughly.

-

Add Tween-80 (e.g., to a final concentration of 5%). Mix thoroughly.

-

Finally, add saline to reach the desired final volume (e.g., to a final concentration of 45%).

-

Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

-

-

Protocol 2 (SBE-β-CD Formulation): [2]

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Add the required volume of the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration of this compound. A common final DMSO concentration is 10%.

-

-

Protocol 3 (Corn Oil Formulation): [2]

-

Add the required volume of the DMSO stock solution to corn oil to achieve the final desired concentration of this compound. A common final DMSO concentration is 10%.

-

-

2. In Vivo Administration

-

Route of Administration: The choice of administration route depends on the target organ and the experimental model.

-

Intraperitoneal (i.p.) injection: Widely used for systemic delivery.

-

Intravenous (i.v.) injection: For direct entry into the bloodstream and rapid distribution.

-

Intracerebroventricular (i.c.v.) injection: To bypass the blood-brain barrier and directly target the central nervous system.[3]

-

-

Dosage: The optimal dosage of this compound will vary depending on the animal model, the severity of the apoptotic stimulus, and the route of administration. A pilot study is recommended to determine the most effective dose for your specific experimental conditions. Based on the literature, a starting point for i.p. administration in rats could be 1.5 mg/kg.[1]

-

Control Groups: It is essential to include appropriate control groups in your experimental design:

-

A vehicle control group receiving the same injection volume of the solvent mixture without this compound.

-

A negative control peptide, such as Z-FA-FMK, can be used to control for non-specific effects of the FMK moiety.

-

3. Assessment of In Vivo Efficacy

The methods to assess the in vivo effects of this compound will depend on the research question. Common outcome measures include:

-

Histopathological Analysis:

-

Harvest tissues of interest at the end of the experiment.

-

Fix tissues in 10% neutral buffered formalin and embed in paraffin.

-

Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and signs of injury.

-

-

Apoptosis Assays:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

-

Immunohistochemistry (IHC) for Cleaved Caspase-3: To specifically detect the activated form of this key executioner caspase in tissue sections.

-

-

Biochemical Assays:

-

Western Blotting: To measure the levels of pro- and cleaved caspases and other apoptosis-related proteins in tissue lysates.

-

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify levels of inflammatory cytokines or other relevant biomarkers in plasma or tissue homogenates.

-

-

Functional Outcomes:

-

Survival Studies: Monitor and record survival rates over a defined period.[1]

-

Behavioral Tests: For neurological models, assess motor function, cognition, or other relevant behaviors.

-

Physiological Measurements: Monitor relevant physiological parameters such as blood pressure, heart rate, or organ function markers in blood/urine.

-

Important Considerations and Cautions

-

Off-Target Effects: While this compound is a potent caspase inhibitor, it is important to be aware of potential off-target effects. The fluoromethyl ketone (FMK) moiety can interact with other cysteine proteases, such as cathepsins.[4] Some studies have also shown that FMK-based inhibitors can induce necroptosis in certain cell lines.[5][6]

-

Alternative Inhibitors: For studies where off-target effects are a significant concern, researchers might consider alternative pan-caspase inhibitors like Q-VD-OPh, which has been reported to have fewer off-target effects, particularly concerning the induction of autophagy via NGLY1 inhibition, an effect observed with Z-VAD-FMK.[4][6]

-

Toxicity: As with any pharmacological inhibitor, it is crucial to assess the potential toxicity of this compound in your animal model. This can be done by monitoring animal weight, behavior, and performing basic toxicology assessments.

-

Solubility: this compound has poor water solubility.[3] Careful preparation of the injection solution is critical to ensure the compound is fully dissolved to achieve accurate dosing and avoid precipitation.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the roles of caspases in health and disease in vivo.

References

- 1. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

Application Notes and Protocols for Boc-D-FMK Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Boc-D-FMK, a broad-spectrum caspase inhibitor, in mouse models of research. The included protocols and data are intended to guide researchers in designing and executing in vivo studies involving the inhibition of apoptosis.

Introduction

This compound (Boc-aspartyl(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research.[1][2] By binding to the catalytic site of caspases, this compound effectively blocks the apoptotic signaling cascade.[3] This makes it a valuable tool for investigating the role of apoptosis in various physiological and pathological processes in vivo. These notes detail the common administration routes, dosages, and experimental considerations for using this compound in mouse models.

Mechanism of Action: Caspase Inhibition

This compound exerts its anti-apoptotic effects by inhibiting a family of cysteine proteases known as caspases. The caspase cascade is a central component of the apoptotic signaling pathway, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. As a pan-caspase inhibitor, this compound blocks the activity of multiple caspases, thereby preventing the progression of apoptosis.

Data Presentation: this compound Administration in Rodent Models

The following table summarizes quantitative data from studies utilizing this compound in rodent models. While some data is derived from rat studies, it can serve as a valuable starting point for dose-finding experiments in mice.

| Species | Administration Route | Dosage | Vehicle | Model | Outcome | Reference |

| Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | DMSO | Bile duct ligation | Attenuated hepatocyte apoptosis and improved survival after endotoxin challenge. | [3] |

| Rat | Intravenous (i.v.) | Not specified | Not specified | Myocardial ischemia and reperfusion | Cardioprotective when administered before the onset of ischemia. | [4] |

Experimental Protocols

The following are detailed methodologies for the most common administration routes of this compound in mouse models. It is crucial to perform dose-response studies to determine the optimal dose for your specific mouse model and experimental conditions.

Protocol 1: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and effective route for systemic administration of this compound.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, followed by dilution in sterile saline or PBS)

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles[5]

-

70% ethanol

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

This compound is soluble in DMSO at ≥11.65 mg/mL and in ethanol at ≥41.65 mg/mL. It is insoluble in water.[3]

-

Prepare a stock solution of this compound in 100% DMSO.

-

For injection, dilute the stock solution in sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity. A final concentration of 10% DMSO is often used.[6]

-

-

Animal Handling and Injection:

-

Weigh the mouse to accurately calculate the injection volume. The recommended maximum i.p. injection volume for mice is < 10 ml/kg.[5]

-

Restrain the mouse securely.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 30-40° angle with the bevel facing up.[5]

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

-

Protocol 2: Intravenous (i.v.) Injection

Intravenous injection allows for rapid and complete bioavailability of this compound. The lateral tail vein is the most common site for i.v. injection in mice.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline with a low percentage of a solubilizing agent like DMSO)

-

Sterile 0.5 mL or 1 mL syringes

-

Sterile 27-30 gauge needles

-

Mouse restrainer

-

Heat lamp or warm water to induce vasodilation

-

70% ethanol

Procedure:

-

Preparation of this compound Solution:

-

Prepare the this compound solution as described for i.p. injection, ensuring it is sterile and free of particulates. The final concentration of any solvent must be low and well-tolerated intravenously.

-

-

Animal Preparation and Injection:

-

Weigh the mouse for accurate dosing. The maximum recommended i.v. bolus volume is 1-5 ml/kg.

-

Place the mouse in a restrainer.

-

Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Swab the tail with 70% ethanol.

-

Visualize one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

Aspirate gently to confirm placement within the vein (a small flash of blood should be visible in the needle hub).

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Protocol 3: Oral Gavage

Oral gavage ensures a precise dose of this compound is delivered directly to the stomach. This method requires proper technique to avoid injury to the esophagus or accidental administration into the trachea.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, carboxymethyl cellulose, or an aqueous solution with a solubilizing agent)[6]

-

Sterile oral gavage needles (flexible or rigid with a ball tip)

-

Sterile 1 mL syringes

-

Animal scale

Procedure:

-

Preparation of this compound Suspension/Solution:

-

Prepare the this compound in a suitable vehicle. For insoluble compounds, a suspension in a vehicle like corn oil or methylcellulose may be necessary.

-

-

Animal Handling and Gavage:

-

Weigh the mouse to calculate the correct volume. The maximum recommended gavage volume is 10 ml/kg.[7]

-

Restrain the mouse securely by the scruff of the neck to straighten the esophagus.

-

Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the mouth, over the tongue, and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Administer the solution slowly.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.[7]

-

Important Considerations

-

Vehicle Selection: The choice of vehicle is critical and depends on the administration route and the solubility of this compound. For i.p. and i.v. injections, the vehicle must be sterile and non-irritating. The concentration of solvents like DMSO should be kept to a minimum to avoid toxicity.[6][8]

-

Dose and Frequency: The optimal dose and frequency of this compound administration will vary depending on the mouse model, the severity of the apoptotic stimulus, and the desired duration of caspase inhibition. Pilot studies are essential to determine the most effective regimen.

-

Animal Welfare: Proper handling and administration techniques are crucial to minimize stress and potential injury to the animals. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Controls: Appropriate control groups are essential for interpreting the results. This includes a vehicle control group to account for any effects of the vehicle itself.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of apoptosis in various mouse models of health and disease.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. In vivo myocardial infarct size reduction by a caspase inhibitor administered after the onset of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

Application Notes and Protocols for Boc-D-FMK in Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-FMK (tert-Butoxycarbonyl-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death.[2] In the central nervous system, apoptosis is a critical process during development and in pathological conditions such as neurodegenerative diseases and ischemic injury.[3] As a broad-spectrum caspase inhibitor, this compound has been investigated for its potential to mitigate neuronal apoptosis by blocking the catalytic activity of caspases.[1]

These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures. However, it is crucial to note that recent studies have questioned its efficacy in preventing certain forms of neuronal apoptosis, highlighting the importance of careful experimental design and the consideration of alternative inhibitors.[4][5]

Mechanism of Action

This compound is designed to mimic the caspase cleavage site. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of caspases, leading to their irreversible inhibition. By inhibiting a broad range of caspases, this compound is intended to block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2] The intrinsic pathway, often initiated by cellular stress or DNA damage, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.[3]

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, anhydrous dimethyl sulfoxide (DMSO). A common stock concentration is 10-50 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

2. Treatment of Primary Neurons with this compound

This protocol is a general guideline. The optimal concentration and incubation time should be determined empirically for each specific neuronal type and experimental model.

-

Cell Culture: Plate primary neurons at the desired density on an appropriate substrate (e.g., poly-D-lysine or laminin-coated plates) and culture under standard conditions until the desired stage of development is reached.[6]

-

Induction of Apoptosis: Induce apoptosis in the primary neuron cultures using a relevant stimulus. A common method is serum deprivation, where the growth medium is replaced with a serum-free medium.[4] Other methods include treatment with staurosporine or glutamate.

-

This compound Treatment:

-

Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free culture medium. A concentration of 100 µM has been used in studies with primary cortical neurons.[4]

-

Remove the existing medium from the neuron cultures.

-

Add the medium containing this compound to the cultures.

-

For control wells, add medium containing the same final concentration of DMSO used for the this compound treatment.

-

Incubate the cultures for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[4]

-

3. Assessment of Apoptosis

Several methods can be used to quantify the extent of apoptosis in primary neuron cultures.

-

Nuclear Morphology: Stain cells with a nuclear dye such as Hoechst 33342 or DAPI. Apoptotic nuclei will appear condensed and fragmented.[4][7]

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be conjugated to a fluorescent dye to label apoptotic cells.

-

Caspase Activity Assays: Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3) in cell lysates.[8]

Data Presentation

Comparative Efficacy of Pan-Caspase Inhibitors in Primary Cortical Neurons

The following table summarizes data from a study comparing the neuroprotective effects of this compound with other pan-caspase inhibitors, Q-VD-OPH and Z-VAD-FMK, in primary cortical neurons subjected to 24 hours of serum deprivation (SD).[4]

| Inhibitor (100 µM) | % Neurons with Low Mitochondrial Membrane Potential (ΔΨm) | % Neurons with Nuclear Apoptosis | % Neurons with Phosphatidylserine (PS) Exposure | % Loss of Viability |

| Control (SD) | 55.3 ± 5.1 | 62.5 ± 6.3 | 48.7 ± 4.9 | 58.1 ± 5.9 |

| This compound | 52.1 ± 4.8 | 60.1 ± 5.5 | 45.3 ± 4.2 | 56.2 ± 5.4 |

| Z-VAD-FMK | 49.8 ± 4.5 | 58.7 ± 5.1 | 43.1 ± 3.9 | 53.9 ± 5.0 |

| Q-VD-OPH | 15.2 ± 2.1 | 12.4 ± 1.8 | 10.5 ± 1.5 | 14.3 ± 2.0 |

Data are presented as mean ± SEM. Data is adapted from a study on primary cortical neurons subjected to 24h of serum deprivation.[4]

Key Observation: In this study, this compound and Z-VAD-FMK did not significantly reduce the percentage of apoptotic neurons or prevent cell death in primary cortical neurons undergoing serum deprivation-induced apoptosis. In contrast, Q-VD-OPH demonstrated significant neuroprotective effects.[4]

Mandatory Visualizations

Caspase-Dependent Apoptotic Signaling Pathway

Caption: Overview of caspase-dependent apoptotic pathways.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for this compound studies.

Important Considerations and Limitations

-

Efficacy: As highlighted by the data presented, the neuroprotective efficacy of this compound in primary neurons is questionable, particularly in the context of serum deprivation-induced apoptosis.[4] Researchers should consider including more potent pan-caspase inhibitors like Q-VD-OPH as a positive control in their experiments.[4][5]

-

Specificity: While considered a broad-spectrum caspase inhibitor, the precise inhibitory profile of this compound against all caspases may vary.[9]

-

Off-Target Effects: At higher concentrations, some caspase inhibitors may exhibit off-target effects.[5] It is essential to perform dose-response experiments and include appropriate vehicle controls.

-

Cell Type and Apoptotic Stimulus: The effectiveness of any caspase inhibitor can be highly dependent on the specific neuronal cell type and the nature of the apoptotic stimulus.[2]

This compound is a tool for studying the role of caspases in neuronal apoptosis. However, researchers should be aware of the existing literature that indicates its potential lack of efficacy in certain primary neuron models.[4] Rigorous experimental design, including the use of appropriate controls and multiple apoptosis assays, is crucial for obtaining reliable and interpretable results. For neuroprotection studies, the use of more recently developed and potent pan-caspase inhibitors, such as Q-VD-OPH, may be more appropriate.[5][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]

- 8. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Boc-D-FMK in a CLP-Induced Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model in mice is a widely used and clinically relevant model that mimics the complex polymicrobial nature of human sepsis. A key pathological feature of sepsis is excessive inflammation and programmed cell death (apoptosis and pyroptosis), which contribute to immune dysregulation and multiple organ failure. Caspases, a family of cysteine proteases, are central executioners of these cell death pathways.

Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone) is a cell-permeable, broad-spectrum, and irreversible caspase inhibitor. By blocking caspase activity, this compound has the potential to mitigate the detrimental effects of excessive apoptosis and inflammation in sepsis. These application notes provide detailed protocols for utilizing this compound in a CLP-induced sepsis model, along with expected outcomes and the underlying mechanism of action. While direct quantitative data for this compound in the CLP model is limited, data from studies using the similar pan-caspase inhibitor Z-VAD-FMK are presented to provide a strong rationale and expected therapeutic window.

Mechanism of Action

In sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) trigger intracellular signaling cascades that lead to the activation of inflammasomes and apoptotic pathways. Activated caspase-1, a key component of the inflammasome, processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms. Simultaneously, other caspases (e.g., caspase-3, -8, -9) are activated, leading to the execution of apoptosis in various cell types, including lymphocytes, which can impair the immune response.

This compound, as a pan-caspase inhibitor, is expected to intervene in these processes by irreversibly binding to the catalytic site of multiple caspases. This inhibition is hypothesized to reduce the production of key inflammatory cytokines and prevent sepsis-induced apoptosis, thereby preserving immune cell function and attenuating organ damage.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Surgery Protocol (Mouse Model)

This protocol describes a standardized method for inducing polymicrobial sepsis in mice. The severity of sepsis can be modulated by altering the gauge of the needle used for puncture and the extent of cecal ligation.[1]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

3-0 silk suture

-

21-gauge needle (for moderate-to-severe sepsis)

-

70% ethanol

-

Sterile saline

-

Wound clips or sutures for closing the incision

-

Heating pad

Procedure:

-

Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the abdomen and disinfect the surgical area with 70% ethanol.

-

Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.

-

Exteriorize the cecum carefully, avoiding damage to the mesenteric vessels.

-

Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). Ensure the ligation does not occlude the bowel.

-

Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

-

Return the cecum to the peritoneal cavity.

-

Close the abdominal wall in two layers (peritoneum and skin) using sutures or wound clips.

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Place the mouse on a heating pad until it recovers from anesthesia.

-

For sham-operated control mice, perform the same procedure, including cecal exteriorization, but without ligation and puncture.

Preparation and Administration of this compound

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or saline

-

Syringes and needles for injection

Preparation of this compound Solution:

-

Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mg/mL).

-

For administration, dilute the stock solution in sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be minimized (typically <5% of the total volume) to avoid solvent toxicity.

Administration Protocol:

-

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route.

-

Dosage: Based on studies with similar pan-caspase inhibitors in sepsis models, a dosage range of 1 to 10 mg/kg body weight is a reasonable starting point. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.

-

Timing of Administration: Administration can be prophylactic (before CLP), at the time of CLP, or therapeutic (after CLP). A common therapeutic approach is to administer the first dose 1-6 hours post-CLP, followed by subsequent doses at 12 or 24-hour intervals.

Assessment of Sepsis-Related Outcomes

a. Survival Rate: Monitor the survival of all experimental groups for at least 7 days post-CLP.

b. Inflammatory Cytokine Levels:

-

Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 6, 12, 24 hours post-CLP).

-

Isolate serum or plasma.

-

Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead array assays.

c. Organ Damage Markers:

-